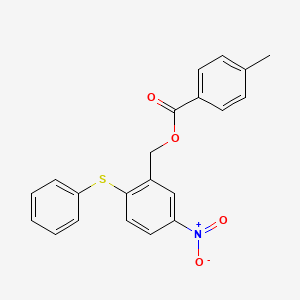

5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate

Description

Properties

IUPAC Name |

(5-nitro-2-phenylsulfanylphenyl)methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-15-7-9-16(10-8-15)21(23)26-14-17-13-18(22(24)25)11-12-20(17)27-19-5-3-2-4-6-19/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJURESZNUPAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-(phenylsulfanyl)benzyl alcohol followed by esterification with 4-methylbenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to maintain the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen peroxide, sulfuric acid.

Substitution: Nucleophiles like sodium azide, potassium cyanide.

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Sulfone derivative: Formed by the oxidation of the phenylsulfanyl group.

Substituted benzyl derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The phenylsulfanyl group can also modulate the compound’s interaction with its targets, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate with structurally or functionally related compounds, including 2-Phenylbenzimidazole-5-sulfonic acid (referenced from provided evidence ).

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Functional Group Influence: The sulfonic acid group in 2-Phenylbenzimidazole-5-sulfonic acid enhances water solubility, making it suitable for topical formulations like sunscreens . In contrast, the ester and phenylsulfanyl groups in the target compound increase lipophilicity, favoring organic-phase reactions or material science applications.

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (396.4 vs. 274.3 g/mol) and aromatic substituents suggest greater steric hindrance, which may slow reaction kinetics compared to simpler analogs like 2-Phenylbenzimidazole-5-sulfonic acid.

Documented Applications: 2-Phenylbenzimidazole-5-sulfonic acid is a well-established UV filter (Ensulizole®) due to its absorption in the UV-B range (290–320 nm) and compatibility with aqueous formulations .

Synthetic Versatility :

- The ester group in the target compound allows for hydrolysis to carboxylic acids or transesterification, whereas the sulfonic acid group in the comparator is typically inert under mild conditions, limiting its derivatization pathways.

Biological Activity

5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C21H17NO4S and a molar mass of 379.43 g/mol. The compound features a nitro group, a phenylsulfanyl group, and a benzyl moiety, which contribute to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to diverse biological effects. Additionally, the phenylsulfanyl group may enhance the specificity and potency of the compound's interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are currently under investigation, but initial findings suggest it may target key regulatory proteins involved in cancer progression.

Comparative Studies

To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Phenylsulfanyl)benzyl 4-methylbenzenecarboxylate | Lacks nitro group | Reduced antimicrobial activity |

| 5-Nitro-2-(phenylsulfanyl)benzyl benzoate | Different ester group | Variations in reactivity and applications |

| 5-Nitro-2-(phenylsulfanyl)benzyl 4-chlorobenzoate | Chlorine substitution | Altered potency compared to target compound |

These comparisons highlight the significance of the nitro group in enhancing both antimicrobial and anticancer activities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) determined at levels significantly lower than those for similar compounds without the nitro group.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Treatment resulted in a notable decrease in cell viability after 48 hours, with flow cytometry analysis revealing an increase in apoptotic cells. Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Q & A

Basic: What are the standard synthetic routes for 5-Nitro-2-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate?

Answer: The compound is synthesized via multi-step reactions, typically involving sulfonation, nitro-group introduction, and esterification. For example:

- Sulfonation : A phenylsulfanyl group is introduced using sulfenyl chloride derivatives under controlled temperatures (0–6°C) to avoid side reactions .

- Nitro Group Addition : Nitration is performed using mixed acids (HNO₃/H₂SO₄) at low temperatures to ensure regioselectivity.

- Esterification : The benzyl ester is formed via reaction with 4-methylbenzenecarboxylic acid chloride in the presence of a base (e.g., triethylamine) .

Key Considerations : Solvent choice (e.g., dichloromethane for polarity control) and reaction monitoring via TLC or HPLC are critical for purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer: Factorial design experiments can systematically evaluate variables (temperature, solvent ratio, catalyst loading). For instance:

- Variables : Test temperature (25–60°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1 to 1:1.2).

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .

- Process Control : Implement inline spectroscopy (e.g., FTIR) to monitor intermediate formation and adjust parameters in real time .

Basic: What spectroscopic methods are used to characterize this compound?

Answer: Standard techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C5, sulfanyl at C2) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro N=O at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data?

Answer:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify discrepancies .

- Purity Assessment : Employ orthogonal separation methods (e.g., HPLC with dual detectors: UV and MS) to detect co-eluting impurities .

Basic: How is the biological activity of this compound assessed in antimicrobial studies?

Answer:

- In Vitro Assays : Use standardized protocols (CLSI guidelines) for minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.

- Dose-Response Curves : Analyze log-dose vs. inhibition to determine EC₅₀ values .

Advanced: What strategies are used to study its mechanism of action in cancer cell lines?

Answer:

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .

- Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment.

- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., kinase domains) to predict binding modes .

Basic: What purification techniques are recommended for this compound?

Answer:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar impurities.

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for non-polar byproducts .

- Membrane Filtration : Ultrafiltration (10 kDa cutoff) to separate low-MW impurities .

Advanced: How can researchers design experiments to evaluate its stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and oxidants (H₂O₂) to identify degradation pathways .

- LC-MS/MS Analysis : Quantify degradation products and propose degradation mechanisms (e.g., hydrolysis of the ester bond) .

- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature data .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Lab Practices : Use fume hoods for synthesis, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish .

Advanced: How can this compound serve as a precursor for synthesizing structurally complex analogs?

Answer:

- Functional Group Interconversion : Reduce the nitro group to an amine for further derivatization (e.g., Sandmeyer reaction) .

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition.

- Parallel Synthesis : Use robotic liquid handlers to generate a library of sulfanyl- or ester-modified analogs for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.